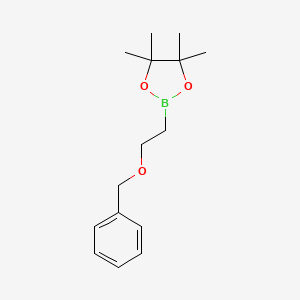

2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-phenylmethoxyethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)10-11-17-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZPNTSHCBHHOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165672 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137297-51-9 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137297-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(phenylmethoxy)ethyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves the formation of the boronic ester by reacting a suitable boronic acid or boronate precursor with pinacol or pinacol derivatives, followed by introduction of the benzyloxyethyl group. The key step is the formation of the 1,3,2-dioxaborolane ring, which stabilizes the boron center.

Typical Synthetic Route

- Starting Materials : The synthesis often begins with 2-(2-hydroxyethyl)phenyl or related boronic acid derivatives.

- Protection of Hydroxyl Group : The hydroxyethyl group is converted to the benzyloxyethyl moiety by benzylation, typically using benzyl bromide or benzyl chloride under basic conditions.

- Formation of Boronic Ester : The boronic acid is then reacted with pinacol to form the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

This process can be summarized as:

Benzylation :

$$ \text{HO-CH}2\text{-CH}2-\text{B(OH)}2 + \text{BnBr} \xrightarrow{\text{Base}} \text{BnO-CH}2\text{-CH}2-\text{B(OH)}2 $$Esterification with Pinacol :

$$ \text{BnO-CH}2\text{-CH}2-\text{B(OH)}2 + \text{Pinacol} \rightarrow \text{BnO-CH}2\text{-CH}_2-\text{B(pinacol)} $$

Detailed Experimental Conditions

- Solvents : Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), or ethereal solvents.

- Temperature : Reactions are typically conducted at low temperatures (0 °C to room temperature) to control reactivity and avoid side reactions.

- Reagents : Bases such as potassium carbonate or sodium hydride are used for benzylation; pinacol is used in slight excess to ensure complete esterification.

- Reaction Time : Benzylation may take several hours (2–12 h), while esterification with pinacol is often allowed to proceed overnight (~16 h).

Alternative Approaches

Lithiation and Borylation :

A lithiation step using n-butyllithium at low temperature (-78 °C) on a suitable bromoethyl precursor followed by reaction with pinacol borate reagents can also yield the target compound. This method is useful for introducing the boronate ester moiety directly onto a benzyloxyethyl-substituted aromatic or aliphatic system.Direct Boronation of Benzyloxyethyl Precursors :

Some protocols involve direct conversion of benzyloxyethyl halides or tosylates to boronic esters using transition metal-catalyzed borylation reactions.

Representative Data Table of Preparation Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzylation of hydroxyethylboronic acid | Benzyl bromide, K2CO3, THF, 0 °C to RT, 4–12 h | 75–85 | Base-mediated ether formation |

| Esterification with pinacol | Pinacol, DCM or THF, RT, 16 h | 80–90 | Formation of 1,3,2-dioxaborolane ring |

| Lithiation and borylation | n-BuLi, THF, -78 °C, then pinacol borate, RT, overnight | 60–80 | Alternative route via lithiation |

Research Findings and Analysis

- The pinacol esterification step is crucial for stabilizing the boron center and improving the compound’s handling and reactivity in subsequent cross-coupling reactions.

- Benzylation of the hydroxyethyl group is generally high yielding and selective under mild basic conditions.

- The lithiation-borylation approach offers a versatile alternative, especially for substrates where direct benzylation is challenging.

- Purification is typically achieved by silica gel chromatography, and the product is characterized by NMR (notably ^1H NMR showing benzylic and pinacol methyl signals), mass spectrometry, and sometimes X-ray crystallography for confirmation.

Análisis De Reacciones Químicas

Suzuki–Miyaura Coupling

This compound participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its boronic ester group enables transmetalation with aryl or alkenyl halides.

Mechanism :

-

Oxidative Addition : Pd⁰ reacts with an aryl halide (e.g., Ar–X) to form Pdᴵᴵ–Ar–X.

-

Transmetalation : The boronic ester transfers its boron-bound aryl/alkyl group to Pdᴵᴵ.

-

Reductive Elimination : Pdᴵᴵ releases the coupled product (Ar–Ar' or Ar–Alkyl) and regenerates Pd⁰.

Typical Conditions :

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃, Na₂CO₃, or CsF |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | 60–100°C under inert atmosphere |

Applications :

-

Synthesis of biaryl motifs for pharmaceuticals and agrochemicals.

-

Functionalization of complex molecules via sp²–sp³ coupling .

Hydroboration Reactions

The compound acts as a boron source in hydroboration processes, particularly for esters and carbonyls.

Key Findings from Zinc Hydride Catalysis :

-

Reaction Setup : Esters react with HBpin (pinacolborane) in CH₂Cl₂ under ZnH catalysis .

-

Mechanism :

Example Reaction :

Conditions :

-

Catalyst: [LZnH]₂ (bulky β-diketiminate ligand)

-

Solvent: Dichloromethane

-

Temperature: Room temperature

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), NaIO₄

-

Products : Benzyloxyethyl alcohol or aldehyde derivatives.

-

Pathway : Cleavage of the B–O bond followed by oxidation of the ethyl chain.

Reduction

-

Reagents : LiAlH₄, NaBH₄

-

Products : Benzyloxyethyl hydrocarbons.

Substitution Reactions

The benzyloxyethyl group undergoes nucleophilic substitution under basic conditions:

Conditions :

| Parameter | Details |

|---|---|

| Base | NaH, KOtBu |

| Solvent | THF, DMSO |

| Nucleophiles | Alkoxides, amines, thiols |

Example :

Photochemical Homologation

In photochemical reactions with N-sulfonylhydrazones, the compound forms extended boronates:

Conditions :

Mechanism :

Comparative Reactivity

| Reaction Type | Key Advantage | Limitation |

|---|---|---|

| Suzuki Coupling | High functional group tolerance | Requires anhydrous conditions |

| Hydroboration | Mild conditions, no side protodeboronation | Limited to ester substrates |

| Photochemical | Access to extended boronates | Specialized UV equipment needed |

Case Studies

-

Antiviral Agent Synthesis : Used in coupling reactions to build HCV NS5B polymerase inhibitors.

-

Material Science : Incorporated into polymers for tunable electronic properties.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in cross-coupling reactions. It acts as a boron source in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. The presence of the benzyloxy group enhances its reactivity by stabilizing the transition state during the reaction process.

Medicinal Chemistry

Research indicates that derivatives of dioxaborolane compounds exhibit biological activity, including potential anti-cancer properties. The incorporation of the benzyloxy group may influence the pharmacokinetics and bioavailability of these compounds. For instance, studies have shown that similar boron-containing compounds can modulate biological pathways involved in cancer cell proliferation and apoptosis .

Material Science

The compound's unique structural features make it suitable for applications in material science, particularly in developing new polymers and nanomaterials. Its ability to undergo reversible reactions allows for the creation of materials with tunable properties, which can be utilized in drug delivery systems and sensor technologies .

Case Study 1: Boron Compounds in Cancer Therapy

A study published in a peer-reviewed journal highlighted the use of boron-containing compounds similar to 2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as potential agents for cancer therapy. The research demonstrated that these compounds could inhibit specific pathways involved in tumor growth and metastasis. The mechanism was attributed to their ability to form stable complexes with biomolecules critical for cellular signaling .

Case Study 2: Synthesis of Novel Antibacterial Agents

Another research effort focused on synthesizing novel antibacterial agents using boron reagents. The study illustrated how this compound facilitated the formation of new compounds that exhibited significant antibacterial activity against resistant strains of bacteria. This application underscores the compound's importance in addressing antibiotic resistance .

Mecanismo De Acción

The mechanism of action of 2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The benzyloxy group provides stability to the boronic ester, facilitating the reaction under mild conditions.

Comparación Con Compuestos Similares

Key Properties :

- Molecular formula : C₁₆H₂₃BO₃

- Molecular weight : ~290.17 g/mol (estimated).

- Reactivity : The boronic ester group enables participation in cross-coupling reactions, while the benzyloxyethyl moiety may act as a protecting group or influence solubility.

Comparison with Structurally Similar Compounds

The compound is compared to other pinacol boronic esters with variations in substituent groups, focusing on synthesis, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Reactivity: Benzyloxyethyl vs. Electron-Withdrawing Groups: Chlorinated or fluorinated analogs (e.g., ) exhibit lower electron density at boron, slowing transmetalation in Suzuki reactions but improving stability.

Synthetic Flexibility: Benzyl-protected derivatives (e.g., ) are versatile intermediates, as the benzyl group can be removed under mild conditions (e.g., H₂/Pd). Ethyl-linked boronates may offer better solubility in nonpolar solvents compared to phenyl-substituted analogs.

Applications :

Actividad Biológica

2-(2-(Benzyloxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 137297-51-9) is a boron-containing compound known for its potential biological activities. This compound belongs to the class of dioxaborolanes and has garnered attention due to its applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to participate in various chemical reactions and biological interactions.

- Molecular Formula : C15H23BO3

- Molecular Weight : 262.15 g/mol

- Appearance : Typically presented as a colorless oil.

- Purity : Generally available with a purity of 95% or higher.

Biological Activity

The biological activity of this compound can be categorized into several areas:

Antibacterial Activity

Recent studies have explored the antibacterial properties of boron-containing compounds. Dioxaborolanes have been shown to exhibit significant inhibition against various bacterial strains. For instance:

- Inhibition Studies : Compounds similar to this compound have been tested against beta-lactamases (BLAs), which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The presence of the benzyloxy group enhances the compound's ability to inhibit these enzymes effectively .

Enzymatic Inhibition

The compound has been investigated for its role as an inhibitor in enzymatic reactions:

- CYP450 Inhibition : Preliminary data suggest that related compounds can inhibit cytochrome P450 enzymes (CYP), which are crucial for drug metabolism. This inhibition could lead to significant drug-drug interactions if used concomitantly with other medications .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Boron's Role : The boron atom in the dioxaborolane structure plays a critical role in forming reversible covalent bonds with hydroxyl groups in biomolecules, potentially leading to altered biological pathways.

Case Studies

Several case studies highlight the potential applications and effects of this compound:

- Study on Antimicrobial Resistance :

- Drug Development Research :

Data Table: Biological Activity Overview

Q & A

Q. Key Considerations :

- Moisture sensitivity : Conduct reactions under inert gas (argon/nitrogen).

- Purification : Silica gel chromatography or recrystallization in non-polar solvents (e.g., hexane).

Basic: How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:

Characterization relies on a combination of spectroscopic and chromatographic techniques :

- ¹H/¹³C NMR : Peaks for the benzyloxy group (δ 4.5–5.0 ppm for OCH₂Ph), tetramethyl dioxaborolane (δ 1.0–1.3 ppm for CH₃), and ethylene linker (δ 3.5–3.8 ppm for OCH₂CH₂B) .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronic ester .

- HPLC/MS : To assess purity (>95%) and detect hydrolyzed byproducts (e.g., boronic acid).

- Melting Point : Compare with literature values for crystalline derivatives.

Q. Data Contradictions :

- Discrepancies in NMR shifts may arise from solvent effects or residual moisture. Always report solvent and temperature conditions .

Advanced: How can researchers optimize Suzuki-Miyaura couplings with this compound when faced with conflicting catalytic systems?

Methodological Answer:

Catalyst selection depends on substrate compatibility and reaction scale:

| Catalyst System | Conditions | Yield Range | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃, DME/H₂O | 60–80% | |

| PdCl₂(dppf) | CsF, THF | 70–90% | |

| Ir(ppy)₃ (photoredox) | Blue LED, DMF | 50–65% |

Q. Conflict Resolution :

- Substrate Steric Effects : Bulky aryl halides require PdCl₂(dppf) for enhanced turnover .

- Base Sensitivity : Use mild bases (e.g., K₃PO₄) for acid-sensitive substrates.

- Scale-Up : Transition from photoredox (small scale) to Pd-based systems for higher throughput.

Advanced: What strategies prevent hydrolysis during storage or reaction, and how can stability be quantified?

Methodological Answer:

Preventive Measures :

Q. Stability Assessment :

Q. Contradictions :

- Some studies report longer stability in fluorinated solvents (e.g., CF₃C₆H₅) due to reduced water miscibility .

Advanced: How to resolve low yields in C–heteroatom bond-forming reactions using this boronic ester?

Methodological Answer:

Troubleshooting Table :

Q. Mechanistic Insight :

- Oxidative Addition : Pd⁰ intermediates are sensitive to electron-deficient aryl halides. DFT calculations can predict reactivity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.